N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine typically involves the N-formylation of primary aromatic amines. This process can be catalyzed by various catalysts, including metal/metal oxide-based catalysts, organic catalysts, and acidic catalysts . The reaction is often conducted in eco-friendly media such as water, polyethylene glycol, and ionic liquids, or under solvent-free conditions .
Industrial Production Methods
In industrial settings, the N-formylation process can be optimized using heterogeneous nanocatalysts, which offer advantages such as thermal stability, reusability, and high catalytic performance . These catalysts facilitate the efficient conversion of amines to formamides, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal/metal oxide-based catalysts) . The reaction conditions can vary depending on the desired product and the specific reaction being conducted.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
Scientific Research Applications
N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with formyl peptide receptors, which are G-protein-coupled receptors involved in various physiological processes . These interactions can modulate inflammatory responses and other cellular activities, making this compound a compound of interest in pharmacological research .
Comparison with Similar Compounds
N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine can be compared with other similar compounds, such as:
N-Formylmethionine: This compound is involved in the initiation of protein synthesis and has similar formylation properties.
N-Formylmethionine-leucyl-phenylalanine: This compound is known for its role in attracting and activating leukocytes during inflammatory responses.
This compound is unique due to its specific structure and the presence of bis(2-chloroethyl)amino and phenylalanine moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954256 | |
Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-41-3, 26367-45-3, 32526-17-3 | |
Record name | N-Formylmelphalan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, DL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Formyl-L-sarcolysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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